An In-depth Technical Guide to the Basic Properties of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
An In-depth Technical Guide to the Basic Properties of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a fluorinated organic compound belonging to the benzylamine class. The presence of a trifluoromethyl group at the ortho position of the phenyl ring is expected to significantly influence its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the known basic properties of this compound, drawing on data from its parent amine, 1-[2-(trifluoromethyl)phenyl]methanamine, and established synthetic methodologies.
Physicochemical Properties
Direct experimental data for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is limited in publicly available literature. However, the properties of its parent compound, 1-[2-(trifluoromethyl)phenyl]methanamine (also known as 2-(trifluoromethyl)benzylamine), provide a valuable baseline for understanding its characteristics.
Table 1: Physicochemical Properties of 1-[2-(trifluoromethyl)phenyl]methanamine
| Property | Value | Source |
| Molecular Formula | C8H8F3N | [4] |
| Molecular Weight | 175.15 g/mol | [4] |
| Boiling Point | 110 °C at 64 mmHg | |
| Density | 1.249 - 1.26 g/mL at 20-25 °C | [4] |
| Refractive Index (n20/D) | 1.47 - 1.471 | [4] |
| pKa | 8.27 ± 0.10 (Predicted) | [4][5] |
| Appearance | Clear colorless to light yellow liquid | [5] |
| Flash Point | 69 °C (157 °F) | [4] |
The N-methylation of 1-[2-(trifluoromethyl)phenyl]methanamine to yield the target compound will result in a slightly higher molecular weight of 189.18 g/mol , as seen with its meta-isomer.[6] It is also expected to have a slightly higher boiling point and potentially altered solubility characteristics.
Synthesis and Experimental Protocols
The synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine can be achieved through the N-methylation of its primary amine precursor, 1-[2-(trifluoromethyl)phenyl]methanamine. Several general methods for the N-methylation of benzylamines are well-established in the literature.
Experimental Protocol 1: Reductive Amination with Formaldehyde
This is a common and efficient method for the N-monomethylation of primary amines.
Reaction:
Materials:
-
1-[2-(trifluoromethyl)phenyl]methanamine
-
Formaldehyde (37% aqueous solution) or paraformaldehyde
-
Reducing agent (e.g., Sodium borohydride (NaBH4), Sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation with H2)
-
Solvent (e.g., Methanol, Tetrahydrofuran (THF), or Dichloromethane (DCM))
-
Acid catalyst (optional, e.g., Acetic acid)
Procedure:
-
Dissolve 1-[2-(trifluoromethyl)phenyl]methanamine in the chosen solvent in a reaction flask.
-
Add one to two equivalents of formaldehyde or paraformaldehyde to the solution.
-
If using a borohydride reducing agent, the reaction can often be performed as a one-pot synthesis. Add the reducing agent portion-wise to the mixture while stirring, maintaining a controlled temperature (e.g., 0 °C to room temperature).
-
If using catalytic hydrogenation, the amine and formaldehyde mixture is first stirred, sometimes with gentle heating, to form the intermediate imine or aminal. The reaction vessel is then placed under a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).[7]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction carefully (e.g., by adding water or a dilute acid).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to obtain N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine.
Experimental Protocol 2: N-methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is considered a green methylating agent and can be used for the selective N-methylation of amines.[8]
Reaction:
Materials:
-
1-[2-(trifluoromethyl)phenyl]methanamine
-
Dimethyl carbonate (DMC)
-
Catalyst (e.g., Cu-Zr bimetallic nanoparticles or other suitable catalysts)[8]
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Charge the autoclave with 1-[2-(trifluoromethyl)phenyl]methanamine, an excess of dimethyl carbonate (which can also serve as the solvent), and the catalyst.[8]
-
Seal the autoclave and heat it to a specified temperature (e.g., 150-180 °C) for several hours.[8]
-
Monitor the reaction progress by analyzing aliquots.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter to recover the catalyst.
-
Remove the excess dimethyl carbonate and any volatile byproducts by distillation.
-
Purify the resulting N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine by flash chromatography or distillation.
Visualizations
Logical Workflow for Synthesis
Caption: Generalized workflow for the synthesis of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine.
Biological Activity and Signaling Pathways
The introduction of a trifluoromethyl group can:
-
Enhance Lipophilicity: This can improve the ability of a compound to cross cell membranes.
-
Increase Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.[1]
-
Modulate Receptor Binding: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aromatic ring, influencing interactions with biological targets.[1]
Compounds containing trifluoromethylated phenyl rings are investigated for a wide range of therapeutic applications, including as anticancer and antiviral agents.[1][9] For instance, some trifluoromethyl-containing compounds have been shown to inhibit tumor cell proliferation and block viral replication.[1] Furthermore, related structures, such as serotonin-norepinephrine reuptake inhibitors (SNRIs), have demonstrated that trifluoromethyl substitution on the phenyl ring can enhance the inhibitory effect on norepinephrine uptake.[10]
Given the lack of specific data for N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine, further research is required to elucidate its specific biological activities and mechanisms of action.
Conclusion
N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine is a compound with potential significance in medicinal chemistry, largely owing to the presence of the ortho-trifluoromethylphenyl moiety. While direct experimental data on its properties are scarce, a solid foundation for its study can be built upon the known characteristics of its parent amine and established synthetic protocols. The synthesis is straightforward via standard N-methylation techniques. Future research should focus on the experimental determination of its physicochemical properties and a thorough investigation of its biological activity to understand its potential as a lead compound in drug discovery.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. CAS 3048-01-9: 2-(Trifluoromethyl)benzenemethanamine [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-(TRIFLUOROMETHYL)BENZYLAMINE | 3048-01-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Benzenemethanamine, N-methyl-3-(trifluoromethyl)- | C9H10F3N | CID 485414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.monash.edu [research.monash.edu]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
![Chemical Structure of N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine](https://i.imgur.com/8Qj9YlF.png)
